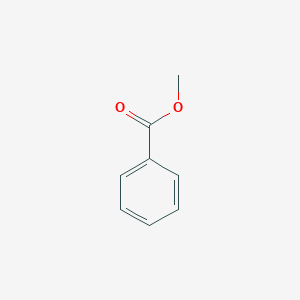

Methyl benzoate

Description

Properties

IUPAC Name |

methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVMBTYPHYUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2, Array | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025572 | |

| Record name | Methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl benzoate appears as a crystalline solid or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Colorless liquid with a fragrant odor; [Hawley], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, heavy, floral odour with fruity undertones | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

388 to 390 °F at 760 mmHg (NTP, 1992), 199 °C, 198.00 to 199.00 °C. @ 760.00 mm Hg, 198-200 °C | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

181 °F (NTP, 1992), 181 °F (83 °C) (Closed cup), 83 °C c.c. | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 2100 mg/L at 20 °C, In water, 2.038X10+3 mg/L at 25 deg, Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether, Miscible with alcohol, ether, methanol, For more Solubility (Complete) data for METHYL BENZOATE (6 total), please visit the HSDB record page., 2.1 mg/mL at 20 °C, Solubility in water: none, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0888 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0837 g/cu cm at 25 °C, Relative density (water = 1): 1.09, 1.082-1.089 | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/789/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.69 (Air = 1), Relative vapor density (air = 1): 4.7 | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 102 °F ; 20 mmHg at 197.2 °F; 760 mmHg at 391.1 °F (NTP, 1992), 0.38 [mmHg], 0.38 mm Hg at 25 °C, Vapor pressure, Pa at 39 °C: 133 | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8379 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless, transparent liquid, Liquid...colorless, oily | |

CAS No. |

93-58-3 | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6618K1VJ9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10 °F (NTP, 1992), -12.35 °C, -12.3 °C, -12 °C | |

| Record name | METHYL BENZOATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL BENZOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL BENZOATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Benzoate

Methyl benzoate (B1203000) (C₈H₈O₂) is an organic compound, specifically the ester formed from the condensation of benzoic acid and methanol.[1][2] It is a versatile chemical intermediate and is also used in perfumery due to its pleasant, fruity odor.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Methyl benzoate consists of a benzene (B151609) ring attached to a methyl ester functional group.[2] Its structure is C₆H₅COOCH₃.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Systematic IUPAC Name | Methyl benzenecarboxylate[2] |

| Chemical Formula | C₈H₈O₂[2] |

| Molar Mass | 136.15 g/mol [1] |

| CAS Number | 93-58-3[2] |

| PubChem CID | 7150[1] |

| SMILES | COC(=O)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3[2] |

| InChIKey | QPJVMBTYPHYUOC-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless, oily liquid at room temperature.[3] It is poorly soluble in water but miscible with many organic solvents.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless, oily liquid[3] |

| Odor | Pleasant, fruity[3] |

| Melting Point | -12 °C[3] |

| Boiling Point | 198-199 °C[3] |

| Density | 1.088 g/mL at 20 °C[3] |

| Solubility in water | 2100 mg/L at 20 °C[1] |

| Refractive Index (n20/D) | 1.516[3] |

| Vapor Density | 4.68 (vs air)[4] |

| Flash Point | 82 °C (180 °F)[2] |

Synthesis of this compound

The most common method for preparing this compound is through the Fischer esterification of benzoic acid with methanol, using a strong acid as a catalyst.[2][5]

Experimental Protocol: Fischer Esterification of Benzoic Acid

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Benzoic acid (0.1 mol)[5]

-

Methanol (40 mL)[5]

-

Concentrated sulfuric acid (3.0 mL)[5]

-

5% Sodium carbonate solution[5]

-

Methylene (B1212753) chloride (or other suitable extraction solvent)[5]

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 0.1 mol of benzoic acid and 40 mL of methanol.[5]

-

Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[5]

-

Add a few boiling chips and attach a reflux condenser.

-

Heat the mixture to reflux and maintain for 1-2 hours.[5]

-

After cooling, transfer the mixture to a separatory funnel.

-

Add 50 mL of methylene chloride and 50 mL of water. Shake and separate the layers.

-

Wash the organic layer with 25 mL of 5% sodium carbonate solution to neutralize any unreacted acid.[5]

-

Wash the organic layer with 25 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Fischer Esterification of Benzoic Acid

Chemical Reactivity

The reactivity of this compound is characterized by reactions at the aromatic ring and the ester group.

Electrophilic Aromatic Substitution

The ester group is a deactivating, meta-directing group for electrophilic aromatic substitution. A common example is the nitration of this compound.[2]

Experimental Protocol: Nitration of this compound

This protocol outlines the nitration of this compound to produce methyl 3-nitrobenzoate.

Materials:

-

This compound (1.5 moles)[6]

-

Concentrated sulfuric acid (400 cc)[6]

-

Concentrated nitric acid (1.96 moles)[6]

-

Ice

-

Methanol (for recrystallization)

-

Round-bottom flask with a mechanical stirrer

-

Dropping funnel

-

Beaker

-

Buchner funnel

Procedure:

-

In a 2-liter round-bottom flask equipped with a mechanical stirrer, cool 400 cc of concentrated sulfuric acid to 0°C.[6]

-

Add 1.5 moles of pure this compound to the cooled sulfuric acid.[6]

-

Prepare a nitrating mixture by carefully adding 1.96 moles of concentrated nitric acid to 125 cc of concentrated sulfuric acid. Cool this mixture.[6]

-

Slowly add the nitrating mixture to the this compound solution using a dropping funnel, while maintaining the temperature between 5-15°C with an ice bath. This addition should take about one hour.[6]

-

After the addition is complete, stir the mixture for another 15 minutes.[6]

-

Pour the reaction mixture onto 1300 g of cracked ice.[6]

-

The solid methyl 3-nitrobenzoate will precipitate. Filter the product using a Buchner funnel and wash with cold water.[6]

-

Recrystallize the crude product from methyl alcohol to obtain pure methyl m-nitrobenzoate.[6]

Nitration of this compound

Nucleophilic Acyl Substitution

The carbonyl carbon of the ester group is susceptible to nucleophilic attack. A key reaction is hydrolysis, which can be either acid or base-catalyzed, to yield benzoic acid and methanol.[2][7]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet)[8] |

| ¹³C NMR | Carbonyl carbon (~164 ppm), Aromatic carbons, Methyl carbon (~53 ppm)[9] |

| IR Spectroscopy | Strong C=O stretch (ester), C-O stretch, Aromatic C-H and C=C stretches[10] |

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[11][12] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[13] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]

Table 4: Safety Information for this compound

| Hazard | Description |

| Flammability | Combustible liquid[11] |

| Toxicity | Harmful if swallowed (Acute toxicity, oral, Category 4)[11] |

| Incompatibility | Strong oxidizing agents, strong acids, strong bases[3] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources[13] |

References

- 1. This compound | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 93-58-3 [chemicalbook.com]

- 4. 苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. What is the reaction rate of this compound in different reactions? - Blog [evergreensinochem.com]

- 8. This compound (93-58-3) 1H NMR [m.chemicalbook.com]

- 9. aiinmr.com [aiinmr.com]

- 10. proprep.com [proprep.com]

- 11. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 13. fishersci.com [fishersci.com]

Methyl Benzoate: A Comprehensive Technical Guide to its Physical Properties for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of methyl benzoate (B1203000), a versatile aromatic ester frequently utilized in research, synthesis, and drug development. The information presented herein is intended to be a valuable resource for laboratory professionals, offering readily accessible data and standardized experimental methodologies.

Core Physical and Chemical Properties

Methyl benzoate is a colorless, oily liquid with a characteristic fruity, pleasant odor.[1][2][3] It is an ester formed from the condensation of benzoic acid and methanol.[3] This compound is stable under recommended storage conditions.[1]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈O₂ |

| Molar Mass | 136.15 g/mol [4] |

| Appearance | Colorless, oily liquid[1][2][3] |

| Odor | Pleasant, fruity, characteristic[1][3] |

Quantitative Physical Data for Laboratory Use

The following tables summarize the key quantitative physical properties of this compound, critical for its application in a laboratory setting.

Table 2: Thermodynamic Properties

| Property | Value | Temperature (°C) | Pressure |

| Melting Point | -12 °C to -15 °C[1][3][4][5] | N/A | 760 mmHg |

| Boiling Point | 198 °C to 200 °C[3][4][5][6] | N/A | 760 mmHg |

| Flash Point | 77 °C to 83 °C (Closed Cup)[1][2][7][8][9] | N/A | N/A |

| Autoignition Temperature | 510 °C to 542 °C[1][2][8] | N/A | N/A |

| Vapor Pressure | <1 mmHg[7][10] | 20 | N/A |

| 0.34 - 0.38 mmHg[1][6] | 25 | N/A |

Table 3: Optical and Other Physical Properties

| Property | Value | Temperature (°C) |

| Density | 1.088 g/mL[3][7] | 20 |

| 1.082 - 1.089 g/mL[6] | 25 | |

| Refractive Index (nD) | 1.516 - 1.517[3][4][11] | 20 |

| Viscosity | 1.33 mm²/s[1][2] | 20 |

| Surface Tension | 37.6 dynes/cm[12] | 20 |

| Solubility in Water | 2.1 g/L[1] | 20 |

| Solubility in Organic Solvents | Miscible with ethanol (B145695), ether, methanol, and other organic solvents.[1][3][4] | Room Temperature |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound in a laboratory setting. These protocols are based on standard laboratory practices and established methods.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and provides an accurate determination of the boiling point.

Methodology:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10][13]

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][13]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a flask with a precise volume.

Methodology:

-

A clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃).

-

The density of this compound is calculated using the known density of water at the recorded temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property that is a measure of how light propagates through a substance.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft tissue.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the borderline between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be noted as the refractive index is temperature-dependent.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. ASTM D93 (Pensky-Martens Closed Cup Tester) is a common standard.[8][14][15]

Methodology:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the mark.

-

The lid, which contains a stirrer, thermometer, and ignition source, is secured.

-

The sample is heated at a slow, constant rate while being stirred.[15]

-

At specified temperature intervals, the ignition source is applied to the vapor space.[15]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.[8]

Spectral Data

For structural elucidation and purity assessment, spectroscopic data is invaluable.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the ester functional group (C=O stretch typically around 1720 cm⁻¹) and the aromatic ring (C=C stretches around 1600-1450 cm⁻¹ and C-H bends).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will exhibit signals corresponding to the aromatic protons and the methyl protons of the ester group. The aromatic protons will appear in the region of 7-8 ppm, while the methyl protons will be a singlet around 3.9 ppm.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

-

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from open flames and ignition sources.[2] It may cause slight irritation to the skin, eyes, and mucous membranes.[1] Always consult the Safety Data Sheet (SDS) before use.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. scimed.co.uk [scimed.co.uk]

- 5. mt.com [mt.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. delltech.com [delltech.com]

- 9. scribd.com [scribd.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 15. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

Spectroscopic Analysis of Methyl Benzoate: An In-depth Technical Guide

Introduction

Methyl benzoate (B1203000) (C₈H₈O₂) is an organic compound, an ester formed from the condensation of methanol (B129727) and benzoic acid. It is a colorless, oily liquid with a characteristic pleasant odor. In the fields of chemistry, pharmacology, and materials science, precise structural elucidation and characterization of molecules like methyl benzoate are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data for this compound and the experimental protocols for their acquisition, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.03 | Doublet of Doublets (dd) | 2H | Aromatic Protons (ortho to -COOCH₃) |

| ~7.54 | Triplet of Triplets (tt) | 1H | Aromatic Proton (para to -COOCH₃) |

| ~7.42 | Triplet of Triplets (tt) | 2H | Aromatic Protons (meta to -COOCH₃) |

| ~3.91 | Singlet (s) | 3H | Methyl Protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | Carbonyl Carbon (C=O) |

| ~132.9 | Aromatic Carbon (para to -COOCH₃) |

| ~130.2 | Aromatic Carbon (ipso, attached to -COOCH₃) |

| ~129.5 | Aromatic Carbons (ortho to -COOCH₃) |

| ~128.4 | Aromatic Carbons (meta to -COOCH₃) |

| ~52.1 | Methyl Carbon (-OCH₃) |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H Stretch[2] |

| ~2950 | Medium | Methyl C-H Stretch |

| 1715-1730 | Strong, Sharp | C=O Stretch (Ester)[2] |

| 1200-1300 | Strong | C-O Stretch (Ester)[2] |

| 1000-1100 | Strong | O-CH₃ Stretch |

| ~710 and ~750 | Strong | C-H Bending (out-of-plane) for mono-substituted benzene |

Mass Spectrometry (MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 136 | ~37 | [M]⁺ (Molecular Ion)[3] |

| 105 | 100 | [M - OCH₃]⁺ (Base Peak)[3] |

| 77 | ~47 | [C₆H₅]⁺ (Phenyl Cation)[3] |

| 51 | ~18 | [C₄H₃]⁺[3] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]

-

Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[5]

-

The final volume in the NMR tube should be approximately 4-5 cm in height from the bottom.[4][5]

-

Cap the NMR tube securely.[4]

-

-

Instrumental Analysis:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[4]

-

Shim the magnetic field to optimize its homogeneity across the sample, which sharpens the spectral lines.[4]

-

Tune the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal detection.[4]

-

Set the acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[4]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one to two drops of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[6][7]

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[6]

-

-

Instrumental Analysis:

-

Ensure the sample compartment is empty and run a background spectrum. This will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

-

Place the sample holder with the this compound sample into the instrument's sample beam.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., dry acetone (B3395972) or isopropanol) and store them in a desiccator.[6][7]

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound. A typical starting concentration is 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[8]

-

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[8]

-

Ensure the final solution is free of any particulate matter. If necessary, filter the solution.[8]

-

Transfer the final solution to an appropriate sample vial for the mass spectrometer's autosampler.[8]

-

-

Instrumental Analysis:

-

Introduce the sample into the mass spectrometer. For a volatile compound like this compound, this is often done via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.[9]

-

The sample is ionized in the ion source. Electron Impact (EI) is a common ionization method for such molecules.

-

The resulting ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualizations

Spectroscopic Information Workflow

Caption: Relationship between spectroscopic techniques and derived structural information.

General Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for acquiring and analyzing spectroscopic data.

References

- 1. This compound | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. massbank.eu [massbank.eu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. webassign.net [webassign.net]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Core Theoretical Principles of Fischer Esterification for Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fischer esterification of benzoic acid with methanol (B129727) to synthesize methyl benzoate (B1203000). It delves into the core theoretical principles, including the reaction mechanism, thermodynamics, and kinetics. Detailed experimental protocols, quantitative data, and visual representations of the underlying processes are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

Fischer esterification is a cornerstone of organic synthesis, representing a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The synthesis of methyl benzoate from benzoic acid and methanol serves as a classic example of this equilibrium-driven process.[2][3] this compound is not only a common fragrance and flavoring agent but also a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[4] Understanding the theoretical underpinnings of this reaction is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity.

Theoretical Principles

Reaction Mechanism

The Fischer esterification of benzoic acid proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid.[5] The overall transformation is a nucleophilic acyl substitution.[4]

The key mechanistic steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.[4][6] This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[5]

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.[7]

Thermodynamics and Equilibrium

Fischer esterification is a reversible process, and the position of the equilibrium is critical to the reaction's success.[3][8] The equilibrium expression for the reaction is:

K_eq = [this compound][Water] / [Benzoic Acid][Methanol]

For the esterification of primary alcohols with unhindered carboxylic acids, the equilibrium constant (K_eq) is typically around 1-10. To favor the formation of the ester, Le Châtelier's principle is applied.[8] This can be achieved by:

-

Using an Excess of a Reactant: Commonly, the alcohol (methanol) is used in large excess as it is often less expensive and can also serve as the solvent.[3][4] This drives the equilibrium towards the products.

-

Removing Water: The removal of water as it is formed will also shift the equilibrium to the right, increasing the yield of the ester.[2][8] This can be accomplished by azeotropic distillation with a Dean-Stark apparatus, though this is more common for higher boiling point alcohols.

Kinetics

The rate of Fischer esterification is dependent on several factors:

-

Temperature: Increasing the reaction temperature generally increases the reaction rate. Reactions are often carried out at the reflux temperature of the alcohol.[4] A study on the kinetics of this compound synthesis found that a reaction temperature of 353.15 K (80°C) resulted in a higher conversion of benzoic acid.[9]

-

Catalyst Concentration: The concentration of the strong acid catalyst influences the rate of the initial protonation step, thereby affecting the overall reaction rate.

-

Steric Hindrance: The structure of both the carboxylic acid and the alcohol can impact the reaction rate. Steric hindrance around the carbonyl carbon or the hydroxyl group can slow down the nucleophilic attack.

Quantitative Data Summary

The following tables summarize key quantitative data for the Fischer esterification of benzoic acid to produce this compound.

| Table 1: Reactant and Product Properties | ||||

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Benzoic Acid | 122.12 | 249 | 122 | 1.27 |

| Methanol | 32.04 | 64.7 | -97.6 | 0.792 |

| This compound | 136.15 | 199.6 | -12.5 | 1.089 |

| Sulfuric Acid | 98.08 | 337 | 10 | 1.84 |

| Table 2: Typical Reaction Parameters and Yields | |

| Parameter | Value |

| Benzoic Acid | 10 g (0.082 mol)[2] |

| Methanol | 25 - 30 mL (excess)[10][11] |

| Catalyst (Conc. H₂SO₄) | 1.2 - 3 mL[3][10][11] |

| Reaction Temperature | Reflux (approx. 65-80°C)[4] |

| Reaction Time | 1 - 5 hours[4][11] |

| Reported Yield | 62.69% - 69%[2][11] |

| Theoretical Yield (from 10g Benzoic Acid) | 11.14 g[11] |

Experimental Protocols

The following is a detailed methodology for the synthesis and purification of this compound via Fischer esterification.

Materials

-

Benzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or dichloromethane)

-

5% Sodium bicarbonate (NaHCO₃) solution[12]

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator (optional)

-

Distillation apparatus

Reaction Procedure

-

Reaction Setup: In a round-bottom flask, combine 10 g of benzoic acid and 25-30 mL of methanol.[10][11]

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add 1.2-3 mL of concentrated sulfuric acid while swirling.[3][10][11]

-

Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture to reflux for 1-5 hours.[4][10][11]

Work-up and Purification

-

Cooling and Extraction: After reflux, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 50 mL of water.[10] Rinse the reaction flask with about 35 mL of diethyl ether and add this to the separatory funnel.[10]

-

Washing: Shake the separatory funnel, venting frequently, and allow the layers to separate. Drain the lower aqueous layer, which contains sulfuric acid and excess methanol.[10][12]

-

Neutralization: Wash the organic layer with 25 mL of water, followed by 25 mL of 5% sodium bicarbonate solution to remove any unreacted benzoic acid.[12] Carbon dioxide gas will evolve, so vent the funnel frequently.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride solution to help remove dissolved water.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Decant or filter the dried solution to remove the drying agent. Remove the solvent (diethyl ether) by simple distillation or using a rotary evaporator.[12]

-

Final Purification (Optional): The crude this compound can be further purified by distillation.[12] The boiling point of this compound is approximately 199.6°C.

Mandatory Visualizations

The following diagrams illustrate the key processes in the Fischer esterification of this compound.

Caption: Reaction mechanism of Fischer esterification for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 2. Fischer Esterification: Synthesizing this compound from Benzoic Acid — Adam Cap [adamcap.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. benchchem.com [benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. Reactive Kinetics of this compound Synthesis by Esterification-Academax [academax.com]

- 10. docsity.com [docsity.com]

- 11. google.com [google.com]

- 12. scribd.com [scribd.com]

Methyl benzoate synthesis reaction mechanism with acid catalyst

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Methyl Benzoate (B1203000)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl benzoate via the acid-catalyzed esterification of benzoic acid with methanol (B129727), a classic and fundamental reaction in organic chemistry. This process, known as Fischer esterification, is widely employed in academic and industrial settings for the production of esters, which are valuable intermediates in the pharmaceutical, fragrance, and flavor industries. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data to facilitate a deeper understanding and practical application of this synthesis.

Core Reaction: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] In the synthesis of this compound, benzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[2][3] The overall reaction is an equilibrium process.[4]

Overall Reaction: C₆H₅COOH (Benzoic Acid) + CH₃OH (Methanol) ⇌ C₆H₅COOCH₃ (this compound) + H₂O

To achieve a high yield of this compound, the equilibrium must be shifted towards the products. This is commonly accomplished by using a large excess of one of the reactants, typically the less expensive alcohol (methanol), or by removing water as it is formed during the reaction.[4][5]

Reaction Mechanism

The acid-catalyzed esterification of benzoic acid proceeds through a series of key steps involving protonation, nucleophilic attack, and dehydration:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][6]

-

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[1][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[5]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3]

Below is a diagram illustrating the signaling pathway of the reaction mechanism.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Quantitative Data Summary

The yield and reaction rate of this compound synthesis are influenced by several factors, including the type and concentration of the catalyst, reaction temperature, and the molar ratio of reactants. The following table summarizes quantitative data from various studies.

| Catalyst | Benzoic Acid (mol) | Methanol (mol) | Molar Ratio (MeOH:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 0.082 | 0.62 | 7.6:1 | Reflux (approx. 65) | 1 | 62.69 | [7] |

| Sulfuric Acid | 0.005 | 0.05 | 10:1 | Reflux (approx. 65) | 1 | Not specified | [2] |

| Iron-Supported Zr/Ti Solid Acid | - | - | - | 120 | 6 | up to 93.5 | [8] |

| Zr/Ti Solid Acid | 0.002 | - | - | 120 | 24 | up to 84.1 | [9] |

| Barium Benzoate | - | - | 14:1 | 160 | - | 68.52 | [10] |

| Strontium Benzoate | - | - | 14:1 | 160 | - | 67.91 | [10] |

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below. This procedure can be adapted based on the specific scale and available equipment.

Materials:

-

Benzoic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (or other acid catalyst)

-

Diethyl Ether (or other extraction solvent)

-

5% Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Boiling Chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Beakers

-

Rotary evaporator (optional)

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine benzoic acid and an excess of methanol.[5] Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the mixture while swirling.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add water and an extraction solvent (e.g., diethyl ether) and shake, venting frequently.[5]

-

Separate the aqueous layer.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize unreacted acid), and brine.[11]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator or by simple distillation.[1]

-

-

Purification: The crude this compound can be further purified by distillation.

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. youtube.com [youtube.com]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fischer Esterification: Synthesizing this compound from Benzoic Acid — Adam Cap [adamcap.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Solubility of Methyl Benzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of methyl benzoate (B1203000) in a range of common organic solvents. The information is curated for professionals in research and development, particularly within the pharmaceutical and chemical industries, where methyl benzoate is utilized as a solvent, intermediate, and in various formulations.

Executive Summary

This compound, a colorless liquid with a characteristic fruity odor, exhibits high solubility in most common organic solvents. For many of these solvents, it is considered miscible, meaning it is soluble in all proportions. This high degree of solubility is a critical property influencing its application in organic synthesis, purification processes, and formulation development. This guide presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound

The solubility of this compound is a key parameter for its use in various applications. While it is sparingly soluble in water, it is highly soluble in a wide array of organic solvents.[1][2]

| Solvent | Qualitative Solubility | Semi-Quantitative Data |

| Ethanol | Soluble / Miscible[3] | 60% clear (1mL this compound in 4mL ethanol)[4][5] |

| Methanol | Soluble / Miscible[3] | Miscible[3] |

| Diethyl Ether | Miscible[3] | Miscible[3] |

| Acetone | Soluble[1] | Soluble[1] |

| Chloroform | Soluble | - |

| Carbon Tetrachloride | Soluble[3] | - |

| Ethyl Acetate | Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Soluble | - |

Note on Miscibility: For solvents where this compound is described as "miscible," it is soluble at all concentrations, and therefore, a specific quantitative solubility value is not applicable.

Factors Influencing Solubility

The solubility of an ester like this compound in an organic solvent is governed by the principle of "like dissolves like."[6] The key factors include:

-

Polarity: this compound has a moderate polarity due to its ester functional group. It, therefore, dissolves well in other polar organic solvents.[1]

-

Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. Solvents that can engage in similar interactions with this compound will be effective at solvating it.

Experimental Protocols: Determination of Liquid-Liquid Solubility

The following is a detailed methodology for the quantitative determination of the solubility of a liquid analyte, such as this compound, in a liquid organic solvent. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7]

Principle

A supersaturated solution of the solute (this compound) in the solvent is prepared and agitated at a constant temperature for a sufficient period to allow for the establishment of thermodynamic equilibrium. After equilibrium is reached, the concentration of the solute in the solvent is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-